2-(2-Amino-1-fluoroethyl)aniline
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Overview
Description
2-(2-Amino-1-fluoroethyl)aniline is an organic compound with the molecular formula C8H11FN2 It is a derivative of aniline, where the amino group is substituted with a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, starting from 2-fluoroethylamine, the reaction with aniline under appropriate conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines .
Scientific Research Applications
2-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the additional aminoethyl group.
2-Aminoethylbenzene: Similar structure but lacks the fluoro group.
2-(2-Aminoethyl)aniline: Similar structure but lacks the fluoro group.
Uniqueness
2-(2-Amino-1-fluoroethyl)aniline is unique due to the presence of both the fluoro and aminoethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these features are advantageous .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(2-amino-1-fluoroethyl)aniline |
InChI |
InChI=1S/C8H11FN2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7H,5,10-11H2 |
InChI Key |
KQYNIFHWHSLCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)N |
Origin of Product |
United States |
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